molecular formula C27H28N2O5S B2846930 N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide CAS No. 1251656-99-1

N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide

Cat. No.: B2846930
CAS No.: 1251656-99-1
M. Wt: 492.59
InChI Key: BPUHBTBCDIKXPW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core, a piperazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoxaline core.

    Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a carbonylation reaction, where a thiophene derivative is coupled with the piperazine-quinoxaline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs, particularly in the treatment of cancer and neurological disorders.

    Material Science: The unique structure of this compound makes it suitable for use in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with DNA or proteins, leading to inhibition of enzymatic activity or modulation of receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the thiophene moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-{4-[(2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one: Similar structure but with a different thiophene derivative.

    1-benzyl-3-{4-[(3-methyl-2-furyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one: Similar structure but with a furan moiety instead of thiophene.

    1-benzyl-3-{4-[(3-methyl-2-pyridyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one: Similar structure but with a pyridine moiety.

Uniqueness

The uniqueness of N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-methyl-2-thienyl moiety enhances its stability and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-4-32-23-15-11-21(12-16-23)27-28-26(20(3)34-27)19-29(22-13-17-24(18-14-22)33-5-2)35(30,31)25-9-7-6-8-10-25/h6-18H,4-5,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUHBTBCDIKXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OCC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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